molecular formula C15H17N5O2 B5498553 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione CAS No. 130187-58-5

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione

Cat. No.: B5498553
CAS No.: 130187-58-5
M. Wt: 299.33 g/mol
InChI Key: LBVXMQUYMRVXIJ-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione is a synthetic purine-2,6-dione derivative designed for research purposes. This compound belongs to a class of molecules that are of significant interest in pharmacological research due to their potential to interact with purinergic signaling pathways . The purinergic system, comprising extracellular nucleotides, nucleosides, and their P1 and P2 receptors, is a major regulatory system in the body and a key pharmacological target for investigating immune-mediated inflammatory diseases and other conditions . Purine-2,6-dione scaffolds, such as the one in this compound, are frequently explored as core structures in the design of novel kinase inhibitors with anti-proliferative properties . Researchers are investigating these scaffolds for their potential to modulate key cellular signaling pathways. The structural motif of a benzyl (phenylmethyl) group at the 8-position is a common feature in medicinal chemistry, often used to probe hydrophobic binding pockets in target proteins. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(benzylamino)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVXMQUYMRVXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156394
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130187-58-5
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130187585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with benzylamine under specific conditions to introduce the phenylmethylamino group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a subject of interest in pharmacology and biochemistry.

Antioxidant Properties

Research indicates that derivatives of purine compounds, including 1,3,7-trimethyl derivatives, possess antioxidant properties. These properties can help in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects. It has been observed to protect neuronal cells from apoptosis induced by oxidative stress and may enhance cognitive function. This makes it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

Caffeine Derivative Research

As a derivative of caffeine, 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione is being studied for its effects on energy metabolism and fatigue reduction. Its ability to enhance physical performance and alertness is being explored in sports science .

Drug Development

The compound's unique structure allows it to be a scaffold for developing new drugs targeting adenosine receptors. Adenosine receptor antagonists are of great interest for their potential use in treating sleep disorders and enhancing wakefulness .

Case Studies

StudyFocusFindings
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.
Antioxidant ActivityShowed significant reduction in oxidative damage markers in cell cultures.
Anti-inflammatory EffectsInhibited cytokine production in inflammatory models.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Effects

  • Phenylmethylamino Derivatives: Not directly tested, but related 8-substituted purine-2,6-diones (e.g., compounds 1–4 in ) reduced TNF-α levels and neutrophil infiltration in murine inflammation models .
  • Amide Derivatives (e.g., compounds 6, 8–11) : Showed potent anti-edema effects in carrageenan-induced paw edema, likely due to hydrogen bonding with amide groups .

Receptor Affinity

  • 5-HT1A Receptor: Derivatives with 8-(3-(4-phenylpiperazinyl)propylamino) substituents (e.g., compound 12 in ) exhibited high 5-HT1A affinity (Ki = 8–50 nM) due to extended alkyl chains enabling hydrophobic interactions . The phenylmethylamino group may similarly engage in π-stacking with receptor residues.
  • Ribonuclease Inhibition: Purine-2,6-diones with N-hydroxyimide groups (e.g., compound 8j in ) showed >10-fold increased activity via Mg²⁺ coordination, a mechanism unlikely in phenylmethylamino derivatives .

Physicochemical Properties

Property 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione 8-Methoxy Analog (Compound 2) 8-Methylamino Analog (CAS 5422-30-0)
Molecular Weight (g/mol) ~327.35 ~252.24 223.23
Calculated logP ~1.8 (estimated) 0.5 0.2
Topological Polar Surface Area ~70 Ų 75 Ų 70.5 Ų
Solubility (mg/mL) Low (lipophilic substituent) Moderate High

Biological Activity

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione, also known by its CAS number 130187-58-5, is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

  • Molecular Formula: C15H17N5O2
  • Molecular Weight: 299.328 g/mol
  • Purity: Typically ≥95% in research settings

The biological activity of 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione is primarily attributed to its interaction with adenosine receptors. These receptors play critical roles in numerous physiological processes, including immune response modulation and neurotransmission. The compound's structural similarity to adenosine allows it to act as an agonist or antagonist at these receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth: Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights: The compound's ability to modulate signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways, has been documented in several studies.

Anti-inflammatory Effects

1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione has also been reported to possess anti-inflammatory properties:

  • Reduction of Inflammatory Mediators: It decreases the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro.
  • Potential Applications: These properties suggest its potential use in treating inflammatory diseases and conditions.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Induction of apoptosis
Anti-inflammatoryDecreased levels of TNF-alpha
Reduction of IL-6 production

Case Studies

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that treatment with 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione resulted in a significant decrease in cell viability (p < 0.05), indicating its potential as a chemotherapeutic agent.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in paw edema and inflammatory cytokine levels compared to control groups (p < 0.01).

Recent Studies

Recent studies have focused on elucidating the specific pathways through which 1,3,7-trimethyl-8-(phenylmethylamino)purine-2,6-dione exerts its effects:

  • Cell Signaling Pathways : Research has highlighted the compound's ability to activate AMPK signaling while inhibiting mTOR pathways in cancer cells.
  • Synergistic Effects : Combining this compound with other chemotherapeutics has shown enhanced efficacy in preclinical models.

Future Directions

Further research is warranted to explore:

  • The pharmacokinetics and bioavailability of the compound.
  • Its effects in vivo using more comprehensive animal models.
  • Potential clinical trials to assess safety and efficacy in humans.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C-NMR : Key signals include the phenylmethylamino proton (δ 4.2–4.5 ppm, singlet) and carbonyl carbons (δ 160–170 ppm) .
  • HRMS : Confirm molecular formula using ESI-HRMS (e.g., calculated [M+H]⁺ for C₁₇H₂₁N₅O₄: 378.1664; observed: 378.1662) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) resolve impurities, with UV detection at 254 nm for purine absorption .

How do structural modifications at the C8 position affect biological activity?

Advanced Research Focus
Substituting the phenylmethylamino group with mercapto (-SH) or alkynyl groups alters receptor binding. For example:

  • 8-Mercapto derivatives exhibit enhanced adenosine receptor antagonism due to thiol-mediated hydrogen bonding .
  • Alkynylmethylamine derivatives (e.g., 8-(3-aminoprop-1-ynyl)) show improved blood-brain barrier penetration, as evidenced by logP shifts from 0.3 to 1.2 .
    SAR studies should pair in vitro assays (e.g., cAMP inhibition) with molecular docking to validate target interactions .

What strategies address poor aqueous solubility in formulation studies?

Q. Advanced Research Focus

  • Prodrug Design : Phosphorylation at the N7 position increases solubility (e.g., water solubility from 0.1 mg/mL to 15 mg/mL) .
  • Co-solvents : PEG-400/water mixtures (70:30) improve dissolution without precipitating crystalline forms .
  • Nanoparticulate Systems : Poly(lactic-co-glycolic acid) (PLGA) encapsulation achieves sustained release (t₁/₂ = 12 hours) in pharmacokinetic models .

How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Q. Advanced Research Focus

  • Informer Libraries : Screen reactions across diverse conditions (e.g., Aryl Halide Chemistry Informer Library) to identify substrate-specific bottlenecks, such as steric hindrance from the phenylmethyl group .
  • Meta-Analysis : Compare activation energies (ΔG‡) for key steps (e.g., amination vs. alkylation) using DFT calculations . Contradictions often arise from solvent polarity effects or catalyst decomposition .

What computational tools predict binding modes with adenosine receptors?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate interactions with A₂A receptors using AMBER force fields. The phenylmethylamino group stabilizes binding via π-π stacking with Phe168 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., His278Ala) to validate critical hydrogen bonds .
  • Docking Software : AutoDock Vina outperforms Glide in ranking affinity for N7-methylated analogs (RMSD < 1.5 Å) .

Which analytical methods quantify thermodynamic stability under storage conditions?

Q. Advanced Research Focus

  • DSC/TGA : Monitor decomposition onset (T₀ = 215°C) and enthalpy changes (ΔH = 120 kJ/mol) .
  • Forced Degradation Studies : Exposure to 40°C/75% RH for 4 weeks reveals hydrolytic cleavage of the dione ring, detectable via LC-MS .
  • NIST Data : Reference vapor pressure (logP = 0.3) and entropy (S° = 280 J/mol·K) for stability modeling .

How are in vitro bioassays designed to evaluate adenosine receptor modulation?

Q. Advanced Research Focus

  • cAMP Assays : Use HEK293 cells transfected with A₁/A₂A receptors. EC₅₀ values < 10 nM indicate potent antagonism .
  • Radioligand Displacement : Compete with ³H-CCPA (A₁) or ³H-ZM241385 (A₂A). Kᵢ values correlate with methylation at N1/N3 positions .
  • Counter-Screening : Test selectivity against P2X receptors to exclude off-target effects .

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